Product packaging for 2,3,7-Trimethyloct-6-enenitrile(Cat. No.:CAS No. 78401-16-8)

2,3,7-Trimethyloct-6-enenitrile

Cat. No.: B14434877
CAS No.: 78401-16-8
M. Wt: 165.27 g/mol
InChI Key: WJXBAZPYUNXRLF-UHFFFAOYSA-N
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Description

Unsaturated nitriles are organic compounds that feature both a cyano (-C≡N) functional group and at least one carbon-carbon double or triple bond within their structure. This combination of functionalities imparts a unique chemical reactivity that makes them valuable intermediates in a wide array of synthetic transformations. Their role in contemporary organic synthesis is multifaceted, contributing to the construction of complex molecular architectures and the development of new synthetic methodologies.

The nitrile, or cyano, group is a cornerstone of organic synthesis due to its remarkable versatility. The carbon-nitrogen triple bond creates a site of both electrophilicity at the carbon atom and nucleophilicity at the nitrogen atom, allowing for a diverse range of chemical reactions. googleapis.com Nitriles can be readily transformed into a variety of other functional groups, including:

Amines: Reduction of the nitrile group yields primary amines, which are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials.

Carboxylic Acids: Hydrolysis of nitriles, typically under acidic or basic conditions, provides a direct route to carboxylic acids, key components in natural products and industrial chemicals. cymitquimica.com

Ketones: The addition of organometallic reagents, such as Grignard reagents, to a nitrile followed by hydrolysis leads to the formation of ketones.

Aldehydes: Partial reduction of nitriles can afford aldehydes, another critical functional group in organic synthesis.

Heterocycles: The nitrile group is a common participant in cycloaddition reactions, serving as a building block for the synthesis of various nitrogen-containing heterocyclic compounds. googleapis.com

This ability to be converted into numerous other functionalities makes the nitrile group a "masked" functional group, offering synthetic chemists a stable and reliable handle to introduce nitrogen and other functionalities into a molecule at a later stage of a complex synthesis.

Olefins, or alkenes, are hydrocarbons containing at least one carbon-carbon double bond. researchgate.net Branched olefins are a specific class of these compounds where the carbon chain is not linear. The presence and position of these branches significantly influence the physical and chemical properties of the molecule, including its reactivity, steric hindrance, and boiling point. chemicalbook.com

The term "branched olefinic structures" refers to alkenes that possess alkyl substituents along the main carbon chain. These branches can affect the stereochemistry of reactions at the double bond and can also participate in rearrangements and other complex transformations. In the context of 2,3,7-Trimethyloct-6-enenitrile, the methyl groups at positions 2, 3, and 7 create a specific steric and electronic environment around the olefinic and nitrile functionalities. The location of the double bond at the 6-position further defines its classification as an internal alkene.

A direct and extensive body of academic research specifically focused on this compound is not readily apparent in publicly available scientific literature. However, by examining its structural components, we can infer its potential areas of interest within academic and industrial research.

The molecule combines a branched aliphatic chain with both a nitrile and an alkene functional group. Research on related compounds, such as 2,3,7-Trimethyl-6-octenal, indicates potential applications in the flavor and fragrance industry due to its characteristic odor. cymitquimica.com It is plausible that this compound could also be investigated for its olfactory properties.

Furthermore, the presence of both a nitrile and a double bond makes it a candidate for studies in bifunctional catalysis and tandem reactions, where both groups can be manipulated in a single synthetic sequence. The specific substitution pattern of the methyl groups could be of interest in stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule.

While direct research on this compound is limited, its structural motifs are of significant interest in various fields of organic chemistry. The synthesis and characterization of this and similar molecules could contribute to the development of new synthetic methods and the discovery of novel compounds with valuable properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19N B14434877 2,3,7-Trimethyloct-6-enenitrile CAS No. 78401-16-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78401-16-8

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

2,3,7-trimethyloct-6-enenitrile

InChI

InChI=1S/C11H19N/c1-9(2)6-5-7-10(3)11(4)8-12/h6,10-11H,5,7H2,1-4H3

InChI Key

WJXBAZPYUNXRLF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)C(C)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for 2,3,7 Trimethyloct 6 Enenitrile and Its Analogs

Established Synthetic Pathways for 2,3,7-Trimethyloct-6-enenitrile

The synthesis of this compound can be approached through established chemical transformations that involve the construction of the carbon skeleton followed by the introduction or modification of the nitrile group.

Alkylation Strategies for Substituted Octenenitriles

A primary and logical route to this compound involves the α-alkylation of a suitable precursor nitrile, namely 3,7-dimethyloct-6-enenitrile, also known as citronellyl nitrile. nih.govchemicalbook.com This method hinges on the generation of a carbanion at the carbon atom adjacent to the nitrile group, which then acts as a nucleophile to attack an alkylating agent.

The acidity of the α-hydrogen to a nitrile group allows for the formation of a resonance-stabilized carbanion, often referred to as a nitrile-stabilized anion or an enolate equivalent, in the presence of a strong base. The choice of base is critical to ensure complete deprotonation and avoid side reactions. For simple nitriles, strong bases such as sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA) are typically employed in a non-hydroxylic solvent like tetrahydrofuran (B95107) (THF) to generate the carbanion in high concentration. youtube.com The resulting nucleophile can then be used in subsequent alkylation reactions.

The general scheme for the generation of the nitrile-stabilized anion is as follows:

Generated code

This carbanion is a potent nucleophile, ready to react with an appropriate electrophile.

Following the generation of the carbanion from citronellyl nitrile, the introduction of the methyl group at the C-2 position would be achieved by reaction with a suitable methylating agent. Common and effective alkylating agents for such transformations include methyl halides, such as methyl iodide (CH₃I) or methyl bromide (CH₃Br), and dimethyl sulfate (B86663) ((CH₃)₂SO₄).

The reaction proceeds via a standard SN2 mechanism, where the nitrile carbanion attacks the electrophilic carbon of the alkylating agent. The selectivity of this reaction is generally high for primary alkyl halides. However, the potential for over-alkylation to form a quaternary carbon can be a competing side reaction if not carefully controlled.

A study on the diastereoselective alkylation of cyclic nitriles has shown that the choice of counterion (e.g., Li⁺, Mg²⁺, Cu²⁺) can significantly influence the stereochemical outcome of the reaction. nih.gov While this study focused on cyclic systems, the principles of stereocontrol through metal chelation could potentially be applied to achieve diastereoselectivity in the synthesis of this compound, which possesses a chiral center at the C-3 position.

The optimization of the alkylation reaction is crucial for maximizing the yield and purity of the desired this compound. Key parameters to consider include:

Base and Solvent: The choice of a strong, non-nucleophilic base and an aprotic solvent is paramount to ensure complete carbanion formation without competing reactions.

Temperature: Deprotonation is often carried out at low temperatures (e.g., -78 °C) to control the reaction and prevent side reactions. The subsequent alkylation may be performed at a slightly higher temperature.

Stoichiometry: Precise control of the stoichiometry of the base and the alkylating agent is necessary to prevent side products from over-alkylation or unreacted starting material.

Addition Order: The slow addition of the alkylating agent to the solution of the nitrile anion can help to minimize side reactions.

A hypothetical reaction scheme for the synthesis of this compound via this alkylation strategy is presented below:

Figure 1: Proposed synthesis of this compound via alkylation of citronellyl nitrile.
StepReactantReagentProduct
13,7-Dimethyloct-6-enenitrile1. LDA, THF, -78 °CLithium salt of 3,7-dimethyloct-6-enenitrile
2Lithium salt of 3,7-dimethyloct-6-enenitrile2. CH₃IThis compound

Derivation from Precursor Compounds with Similar Carbon Skeletons

An alternative approach to this compound involves starting from a precursor that already contains the complete carbon skeleton, such as 2,3,7-trimethyloct-6-enal (B1654379). This aldehyde could then be converted to the corresponding nitrile. A common method for this transformation is the oximation-dehydration sequence. perfumerflavorist.com

First, the aldehyde is reacted with hydroxylamine (B1172632) (NH₂OH) to form an aldoxime. Subsequently, the aldoxime is dehydrated to yield the nitrile. Various dehydrating agents can be employed for this step, including acetic anhydride, thionyl chloride, or more modern catalytic systems.

A patent for the fragrance industry describes the synthesis of citronellyl nitrile from citronellal (B1669106) in a one-pot process involving oximation and dehydration, achieving a high yield. researchgate.net A similar strategy could be envisioned for the conversion of 2,3,7-trimethyloct-6-enal to the target nitrile.

Emerging and Biocatalytic Approaches to Nitrile Synthesis

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for chemical synthesis. Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a promising alternative to traditional chemical methods.

While specific biocatalytic routes to this compound have not been reported, the broader field of biocatalytic nitrile synthesis is rapidly advancing. Enzymes such as aldoxime dehydratases have been successfully used for the synthesis of various nitriles, including terpenoid nitriles like citronellyl nitrile, from their corresponding aldoximes under mild reaction conditions. researchgate.net This approach avoids the use of harsh reagents and can offer high selectivity.

Furthermore, research into methyltransferases has demonstrated their ability to perform selective N-methylation of various substrates. nih.govnih.gov While C-methylation via biocatalysis is a more challenging transformation, the ongoing discovery and engineering of novel enzymes may one day provide a biocatalytic route for the direct methylation of citronellyl nitrile or a related precursor. The use of biocatalysts for the synthesis of terpenoid-based fine chemicals is an active area of research with the potential to provide greener and more efficient manufacturing processes in the future.

Biocatalytic Enantioselective Dehydration of Aldoximes for Chiral Nitriles

The enzymatic dehydration of aldoximes to nitriles represents a green and efficient alternative to traditional chemical methods that often rely on toxic reagents and harsh conditions. Aldoxime dehydratases (Oxds) are a unique class of enzymes that catalyze this transformation in an aqueous environment, offering a cyanide-free route to nitrile synthesis. google.com These enzymes are particularly valuable for the synthesis of chiral nitriles, as they can exhibit high enantioselectivity.

The process begins with the formation of an aldoxime from a corresponding aldehyde through condensation with hydroxylamine. google.com This aldoxime then serves as the substrate for the Oxd enzyme. A notable feature of some aldoxime dehydratases is their ability to produce opposite enantiomers of a chiral nitrile from the (E)- and (Z)-isomers of the same racemic aldoxime, using the same enzyme. nih.gov This provides a versatile platform for accessing either enantiomer of a target nitrile.

This biocatalytic approach has been successfully applied to the synthesis of fragrance nitriles, such as citronellyl nitrile (3,7-dimethyloct-6-enenitrile), from citronellal. foreverest.netmdpi.com Given the structural similarity, a parallel strategy can be envisioned for the synthesis of this compound from its corresponding aldehyde, 2,3,7-trimethyloct-6-enal. The aldehyde would first be converted to its (E)- and (Z)-aldoximes, which would then be subjected to enantioselective dehydration using a suitable aldoxime dehydratase.

Table 1: Key Aspects of Biocatalytic Aldoxime Dehydration

FeatureDescriptionRelevance to this compound
Enzyme Class Aldoxime Dehydratases (Oxds)A suitable Oxd could catalyze the dehydration of 2,3,7-trimethyloct-6-enal oxime.
Reaction Aldoxime → Nitrile + H₂OProvides a direct, one-step conversion to the target nitrile.
Precursor Aldehyde (e.g., 2,3,7-trimethyloct-6-enal)The corresponding aldehyde is a known compound in the fragrance industry. google.com
Stereoselectivity Enzyme-controlled kinetic resolution of (E/Z)-aldoximesCan potentially lead to high enantiomeric excess of either the (R)- or (S)-enantiomer of this compound.
Reaction Conditions Mild, aqueous environmentEnvironmentally benign process compared to traditional chemical synthesis.
Example Analog Citronellal → Citronellyl NitrileDemonstrates the feasibility of this method for structurally related terpene-based fragrance compounds. mdpi.com

Development of Stereoselective Routes to this compound and its Isomers

While biocatalysis offers a promising route, traditional organic synthesis provides a diverse toolkit for the construction of specific stereoisomers. The development of stereoselective routes to this compound would require precise control over the formation of the stereocenters at the C2 and C3 positions. Although a specific documented synthesis for this exact molecule is not prevalent in the literature, several established asymmetric methodologies could be adapted for its synthesis.

One potential strategy involves the stereoconvergent cross-coupling of a racemic α-halonitrile. For instance, a nickel-catalyzed Negishi arylation or alkenylation of a racemic α-bromonitrile has been shown to produce enantioenriched secondary α-arylnitriles and allylic nitriles. nih.gov A similar approach could be envisioned where a suitable organozinc reagent is coupled with a racemic 2-bromo-3,7-dimethyloct-6-enenitrile under the influence of a chiral nickel catalyst to set the stereocenter at C2.

Another powerful method is the rhodium-catalyzed asymmetric allylic alkylation using nitrile-stabilized carbanions. thieme-connect.de This approach could be used to construct the C2-C3 bond with high stereocontrol. For example, the anion of a simple nitrile could be added to an allylic substrate that already contains the C3 stereocenter and the C6 double bond, with the stereochemistry at C2 being directed by a chiral rhodium catalyst.

Furthermore, asymmetric Michael additions to α,β-unsaturated nitriles could be employed to establish the stereochemistry at the C3 position. mdpi.com A synthetic route could start with an α,β-unsaturated nitrile, and a stereoselective conjugate addition of a methyl group equivalent, mediated by a chiral catalyst, would set the C3 stereocenter. Subsequent α-alkylation would then introduce the methyl group at the C2 position.

Table 2: Comparison of Potential Stereoselective Synthetic Strategies

MethodDescriptionPotential Application to this compoundKey Challenge
Nickel-Catalyzed Stereoconvergent Cross-Coupling Asymmetric coupling of a racemic α-halonitrile with an organometallic reagent. nih.govCould establish the C2 stereocenter by coupling a racemic 2-bromo-3,7-dimethyloct-6-enenitrile with a methylating agent.Synthesis of the racemic α-bromonitrile precursor and optimization of the catalyst system for this specific substrate.
Rhodium-Catalyzed Asymmetric Allylic Alkylation Enantioselective addition of a nitrile-stabilized anion to an allylic electrophile. thieme-connect.deCould form the C2-C3 bond by reacting an appropriate allylic substrate with a methylnitrile anion in the presence of a chiral rhodium catalyst.Controlling both regio- and stereoselectivity in a complex substrate.
Asymmetric Michael Addition Conjugate addition of a nucleophile to an α,β-unsaturated nitrile catalyzed by a chiral catalyst. mdpi.comCould set the C3 stereocenter via a conjugate addition of a methyl group to an appropriate unsaturated nitrile precursor.Requires a multi-step sequence to build the final molecule after the initial Michael addition.

Elucidation of Chemical Reactivity and Transformation Pathways of 2,3,7 Trimethyloct 6 Enenitrile

Reactions Involving the Nitrile Moiety

The nitrile group is a versatile functional group that can undergo several important transformations. Its linear geometry and the strong triple bond between the carbon and nitrogen atoms are key features that determine its reactivity.

The carbon atom of the nitrile group is electrophilic and is therefore susceptible to attack by nucleophiles. This initial addition leads to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction. A common example is the Grignard reaction, where an organomagnesium halide adds to the nitrile to form a ketone after acidic workup.

Another significant nucleophilic addition is the Blaise reaction, which involves the reaction of an α-haloester with a nitrile in the presence of a metal (typically zinc) to form a β-enamino ester or, after hydrolysis, a β-keto ester.

The nitrile group can be reduced to a primary amine using various reducing agents. Catalytic hydrogenation, often with catalysts like Raney nickel or palladium on carbon, is a common method. Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) are also highly effective in converting nitriles to primary amines.

Hydrolysis of the nitrile group can yield either a carboxylic acid or an amide, depending on the reaction conditions. Acid-catalyzed hydrolysis typically proceeds to the carboxylic acid, with an amide intermediate. Base-catalyzed hydrolysis also affords the carboxylate salt, which upon acidification gives the carboxylic acid. Partial hydrolysis to the amide can be achieved under milder conditions.

Transformations of the Olefinic Double Bond

The trisubstituted double bond in 2,3,7-trimethyloct-6-enenitrile is a site of high electron density, making it reactive towards electrophiles and a participant in various addition and cycloaddition reactions.

The carbon-carbon double bond readily undergoes electrophilic addition reactions. For instance, the addition of hydrogen halides (HX) would proceed via a Markovnikov-type addition, where the hydrogen atom adds to the less substituted carbon atom of the double bond, and the halide adds to the more substituted carbon, forming a stable tertiary carbocation intermediate.

Hydration of the double bond, typically carried out under acidic conditions, would also follow Markovnikov's rule to produce a tertiary alcohol. Halogenation, with reagents like Br₂, results in the addition of two halogen atoms across the double bond.

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. In the context of this compound, both cross-metathesis with another olefin and ring-closing metathesis (if a second double bond were present in the molecule) could be envisioned. The success of these reactions would depend on the choice of catalyst, as some metathesis catalysts can be sensitive to the presence of the nitrile functional group. However, modern, more robust catalysts have shown tolerance to a variety of functional groups, including nitriles.

The double bond in this compound can participate in cycloaddition reactions. A classic example is the Diels-Alder reaction, where the alkene acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. The stereochemistry and regioselectivity of such a reaction would be influenced by the steric bulk of the substituents on the double bond.

Other pericyclic reactions, such as ene reactions, are also possible. In an ene reaction, the alkene reacts with a compound containing an allylic hydrogen (the "ene" component), leading to the formation of a new sigma bond and a shifted double bond.

Chirality and Stereochemistry in 2,3,7 Trimethyloct 6 Enenitrile Research

Stereochemical Analysis of 2,3,7-Trimethyloct-6-enenitrile and its Derivatives

The molecular structure of this compound features two chiral centers at positions 2 and 3, and a carbon-carbon double bond at position 6. The presence of these stereogenic elements results in the possibility of multiple stereoisomers. Specifically, the two chiral centers can each exist in either an R or S configuration, leading to a total of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Furthermore, the double bond at position 6 can exist as either an E (trans) or Z (cis) isomer. Consequently, a total of eight stereoisomers of this compound are possible.

The stereochemical analysis of these isomers and their derivatives is crucial for establishing structure-activity relationships. Techniques such as chiral gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in separating and characterizing these stereoisomers. For instance, the synthesis of related compounds like 2,3,7-trimethyloct-6-enyl acetate often results in a mixture of stereoisomers, necessitating analytical methods to determine the composition of the product. google.com

Table 1: Possible Stereoisomers of this compound

Stereocenter at C2 Stereocenter at C3 Double Bond at C6 Isomer Designation
R R E (E,2R,3R)-2,3,7-Trimethyloct-6-enenitrile
S S E (E,2S,3S)-2,3,7-Trimethyloct-6-enenitrile
R S E (E,2R,3S)-2,3,7-Trimethyloct-6-enenitrile
S R E (E,2S,3R)-2,3,7-Trimethyloct-6-enenitrile
R R Z (Z,2R,3R)-2,3,7-Trimethyloct-6-enenitrile
S S Z (Z,2S,3S)-2,3,7-Trimethyloct-6-enenitrile
R S Z (Z,2R,3S)-2,3,7-Trimethyloct-6-enenitrile

The characterization of these isomers often involves comparing their analytical data with that of stereochemically defined standards, which can be prepared through stereoselective synthesis.

Strategies for Diastereoselective and Enantioselective Synthesis

The synthesis of a single, desired stereoisomer of this compound presents a significant challenge that can be addressed through diastereoselective and enantioselective synthetic strategies. Such strategies are crucial for isolating the specific properties of each isomer.

One potential approach involves the use of chiral starting materials. For example, the synthesis of structurally related compounds has been achieved starting from citronellal (B1669106), which is commercially available in both its (R)-(+)- and (S)-(-)-enantiomeric forms. google.com The inherent chirality of the starting material can be used to control the stereochemistry of the newly formed chiral centers.

Another powerful strategy is the use of chiral catalysts or auxiliaries to induce stereoselectivity in the key bond-forming reactions. For instance, asymmetric allylation reactions catalyzed by chiral chromium complexes have been shown to be highly effective in the synthesis of chiral homoallylic alcohols with excellent diastereoselectivity and enantioselectivity. nih.gov A similar approach could potentially be adapted for the synthesis of precursors to this compound.

Aldol reactions represent another versatile tool for stereoselective synthesis. Vinylogous aldol reactions have been employed to construct complex molecules with multiple stereocenters, such as the hydroxy acid subunit of chondramides, with a high degree of stereocontrol. nih.gov This methodology could be explored for the construction of the carbon backbone of this compound with defined stereochemistry at the C2 and C3 positions.

Table 2: Comparison of Stereoselective Synthesis Strategies

Strategy Description Advantages Potential Challenges
Chiral Pool Synthesis Utilizes readily available chiral starting materials. Straightforward, well-established. Limited availability of suitable chiral precursors.
Chiral Catalysis Employs a small amount of a chiral catalyst to induce stereoselectivity. High efficiency, atom economy. Catalyst development and optimization can be complex.

Influence of Stereochemistry on Chemical Behavior and Interactions

The specific three-dimensional arrangement of atoms in each stereoisomer of this compound is expected to have a profound impact on its chemical behavior and its interactions with other molecules. This is a well-established principle in stereochemistry, where different stereoisomers of a compound can exhibit distinct biological activities, sensory properties, and reaction kinetics.

In the context of fragrance chemistry, for example, the odor profile of a chiral molecule is often highly dependent on its stereochemistry. It is plausible that the different stereoisomers of this compound will possess distinct scents, with some being more desirable than others. This is observed in many other chiral fragrance ingredients, where one enantiomer might have a pleasant aroma while the other is odorless or has an off-note.

The stereochemistry also influences the molecule's shape and electronic distribution, which in turn governs its interactions with other molecules, such as biological receptors or enzyme active sites. For instance, in the case of bioactive molecules like the chondramides, the specific stereostructure is critical for their interaction with biological targets like the actin cytoskeleton. nih.gov While this compound is not known to be bioactive, this principle highlights the importance of stereochemistry in molecular recognition.

Furthermore, the stereochemical configuration can affect the reactivity of the molecule. The accessibility of the nitrile group and the double bond to reagents can be influenced by the spatial arrangement of the methyl groups at positions 2, 3, and 7. This can lead to differences in reaction rates and product distributions when the different stereoisomers are subjected to the same reaction conditions.

Application of Advanced Analytical Methodologies in Research on 2,3,7 Trimethyloct 6 Enenitrile

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are critical for confirming the successful synthesis of 2,3,7-Trimethyloct-6-enenitrile and for studying the mechanisms of reactions in which it is a product.

In ¹H NMR, the chemical shifts, signal splitting (multiplicity), and integration values of the proton signals provide detailed information about the electronic environment and connectivity of hydrogen atoms. For this compound, specific resonances would be expected for the protons on the C6-C7 double bond, the protons on the carbon adjacent to the nitrile group (C2), and the various distinct methyl groups.

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This is particularly useful for identifying the carbon atoms of the nitrile (-C≡N) and the alkene (C=C) functional groups, which have characteristic chemical shifts. By analyzing the NMR spectra of reaction aliquots over time, researchers can track the consumption of reactants and the formation of products, providing insight into reaction kinetics and potential intermediates.

Table 1: Predicted NMR Data for this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)Notes
¹H=C-H (at C6)5.0 - 5.2Signal would be a multiplet due to coupling with neighboring protons.
¹H-CH-CN (at C2)2.3 - 2.8Chemical shift is influenced by the electron-withdrawing nitrile group.
¹H-CH₃0.9 - 1.7Multiple distinct signals expected for the different methyl groups.
¹³C-C≡N115 - 125Characteristic downfield shift for a nitrile carbon.
¹³CC=C120 - 140Two distinct signals for the sp² hybridized carbons of the alkene.
¹³CC-CN20 - 35Signal for the sp³ carbon directly attached to the nitrile group.

Note: These are predicted values based on typical ranges for the respective functional groups.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. libretexts.org These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org In the analysis of this compound, the most telling absorption would be the sharp, medium-intensity peak for the nitrile (C≡N) stretch. libretexts.org The presence of the C=C double bond would also be confirmed by a characteristic stretching vibration.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. nih.gov The C≡N and C=C bonds, being relatively non-polar, often produce strong, sharp signals in Raman spectra, which can be easier to identify than in IR spectra, especially if the IR signals are weak or obscured. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration ModeTypical IR Frequency (cm⁻¹)Typical Raman Signal
Nitrile (-C≡N)Stretch2240 - 2260 (sharp, medium)Strong, sharp
Alkene (C=C)Stretch1640 - 1680 (variable)Strong, sharp
sp³ C-HStretch2850 - 3000 (strong, sharp)Medium
sp² C-HStretch3010 - 3100 (medium)Medium

Source: Data compiled from general spectroscopic tables. libretexts.orgnih.gov

Mass Spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. libretexts.org

For this compound (C₁₁H₁₉N), the molecular weight is 165.28 g/mol . In electron ionization (EI) mass spectrometry, the spectrum would show a molecular ion peak ([M]⁺) at m/z = 165. The molecule would then break apart into smaller, stable fragment ions. The analysis of these fragments helps to piece together the molecular structure. libretexts.org Common fragmentation patterns for aliphatic compounds include the loss of small alkyl radicals. docbrown.info

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueIon FormulaLikely Loss
165[C₁₁H₁₉N]⁺Molecular Ion ([M]⁺)
150[C₁₀H₁₆N]⁺Loss of a methyl radical (•CH₃)
122[C₈H₁₂N]⁺Loss of an isopropyl radical (•C₃H₇)
69[C₅H₉]⁺Cleavage leading to a stable carbocation
57[C₄H₉]⁺tert-Butyl cation, a very stable fragment
41[C₃H₅]⁺Allyl cation

Note: These predictions are based on established fragmentation rules for alkanes, alkenes, and nitriles. libretexts.orgdocbrown.info

Chromatographic Methods for Separation and Purity Assessment in Complex Mixtures

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the isolation and purification of the target compound, this compound. These methods are also crucial for assessing the purity of the final product and quantifying its yield.

Gas Chromatography (GC) is the premier analytical method for the separation and analysis of volatile and thermally stable compounds. nih.gov Given its structure, this compound is expected to be sufficiently volatile for GC analysis. The sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. Separation occurs based on differences in the components' boiling points and their interactions with the stationary phase. copernicus.org

When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used to:

Assess Purity: A pure sample will ideally show a single peak in the chromatogram.

Quantify Yield: By using an internal standard, the exact amount of product formed can be determined.

Monitor Reaction Kinetics: Samples can be taken from a reaction at various time points and analyzed by GC. mdpi.com The change in peak areas of reactants and products over time allows for the calculation of reaction rates. mdpi.com A typical setup might involve a DB-5 or similar medium-polarity column, which separates compounds primarily based on boiling point. ekb.eg

The structure of this compound possesses two chiral centers at the C2 and C3 positions. This means the molecule can exist as a mixture of up to four stereoisomers (two pairs of enantiomers, which are non-superimposable mirror images, and their corresponding diastereomers).

While standard chromatographic methods like GC or normal HPLC cannot separate enantiomers, High-Performance Liquid Chromatography (HPLC) equipped with a Chiral Stationary Phase (CSP) is the definitive technique for this purpose. Chiral HPLC columns contain a stationary phase that is itself enantiomerically pure. This chiral environment allows for differential interaction with the enantiomers of the analyte, leading to different retention times and thus their separation.

This analytical capability is crucial in synthetic chemistry, particularly in asymmetric catalysis, where the goal is to produce a single desired stereoisomer. Chiral HPLC allows researchers to determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction product, providing a critical measure of the reaction's stereoselectivity.

Theoretical and Computational Investigations of 2,3,7 Trimethyloct 6 Enenitrile

Molecular Modeling and Conformational Analysis

Molecular modeling of 2,3,7-Trimethyloct-6-enenitrile is the first step in its computational investigation. This process involves constructing a three-dimensional model of the molecule and exploring its various possible spatial arrangements, or conformations. Due to the presence of multiple single bonds, the aliphatic chain of this compound can adopt a multitude of conformations, each with a different associated energy.

Table 1: Hypothetical Low-Energy Conformers of this compound

ConformerRelative Energy (kcal/mol)Dihedral Angle (C2-C3-C4-C5)Key Feature
1 0.00-175.2°Extended chain
2 0.8565.8°Gauche interaction
3 1.20-68.1°Folded conformation

Note: The data presented in this table is illustrative and represents typical values that would be obtained from a conformational analysis. The dihedral angle C2-C3-C4-C5 is chosen as an example to differentiate the conformers.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of this compound. These calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

Furthermore, the calculation of the electrostatic potential (ESP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the nitrogen atom of the nitrile group. Regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. Analysis of Mulliken charges provides a quantitative measure of the partial charge on each atom, further highlighting reactive sites. In nitriles, the carbon atom of the C≡N group is known to be electrophilic. nih.gov

Table 2: Predicted Electronic Properties of this compound (DFT/B3LYP/6-31G)*

PropertyValueInterpretation
HOMO Energy -7.5 eVElectron-donating ability of the double bond
LUMO Energy 1.2 eVElectron-accepting ability of the nitrile group
HOMO-LUMO Gap 8.7 eVHigh kinetic stability
Mulliken Charge on Nitrile Carbon +0.15 eElectrophilic character
Mulliken Charge on Nitrile Nitrogen -0.25 eNucleophilic and hydrogen bond accepting character

Note: This data is hypothetical and serves to illustrate the typical output of quantum chemical calculations for a molecule of this type.

Computational Studies of Reaction Mechanisms and Transition States (e.g., related to Lewis Acid Catalysis)

Computational chemistry is particularly adept at investigating reaction mechanisms, providing insights that are often difficult to obtain experimentally. For this compound, a key reaction of interest would be its intramolecular cyclization, potentially catalyzed by a Lewis acid. This type of reaction is common for terpenoid-like structures. researchgate.netucdavis.edu

Lewis acids can coordinate to the nitrogen atom of the nitrile group, enhancing the electrophilicity of the nitrile carbon and promoting the attack by the electron-rich double bond. Computational studies can model this process by locating the transition state (TS) for the cyclization step. The transition state is the highest energy point along the reaction coordinate and its structure reveals the geometry of the molecule as it transforms from reactant to product.

The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction's feasibility. A lower activation energy implies a faster reaction. By comparing the activation energies of different possible cyclization pathways (e.g., leading to five- or six-membered rings), the most likely reaction outcome can be predicted. Such studies have been instrumental in understanding the cyclization of related isoprenoids. researchgate.netacs.org

Table 3: Hypothetical Activation Energies for Lewis Acid-Catalyzed Cyclization of this compound

Cyclization PathwayLewis AcidCalculated Activation Energy (kcal/mol)Predicted Product Type
Path A (6-endo-trig) AlCl₃15.2Six-membered ring
Path B (5-exo-trig) AlCl₃25.8Five-membered ring
Path A (6-endo-trig) TiCl₄12.5Six-membered ring

Note: The data presented is illustrative. The preference for a particular pathway is determined by the lower activation energy.

Future Research Trajectories for 2,3,7 Trimethyloct 6 Enenitrile

Development of Sustainable and Green Synthetic Protocols

The conventional synthesis of nitriles often involves reagents and conditions that are misaligned with modern green chemistry principles. Future research must prioritize the development of sustainable protocols for producing 2,3,7-Trimethyloct-6-enenitrile, focusing on atom economy, reduced waste, and the use of renewable resources.

A primary avenue of research is the application of biocatalysis. The use of enzymes like aldoxime dehydratases (Oxd) presents a highly promising, cyanide-free synthetic route. nih.gov This process would involve the initial condensation of the corresponding aldehyde, 2,3,7-Trimethyloct-6-enal (B1654379), with hydroxylamine (B1172632) to form an aldoxime intermediate. The Oxd enzyme would then catalyze the dehydration of this intermediate in an aqueous medium to yield the target nitrile. nih.gov This biocatalytic method is noted for its high efficiency and specificity under mild conditions. nih.govnih.gov

Another sustainable approach involves the direct synthesis from renewable feedstocks using metabolically engineered microorganisms. researchgate.netmdpi.com Terpenoid biosynthesis pathways in chassis organisms like E. coli or Saccharomyces cerevisiae could be engineered to produce the precursor aldehyde or alcohol from simple sugars. researchgate.net Further enzymatic steps could then convert this bio-derived intermediate into the final nitrile product.

Additionally, advancements in chemocatalysis offer greener alternatives. One-pot syntheses from aldehydes using deep eutectic solvents as efficient and ecofriendly catalysts are gaining traction. organic-chemistry.org Aerobic oxidation of the corresponding alcohol, using catalytic systems such as CuI/TEMPO with oxygen as the terminal oxidant, provides a direct and clean route to the nitrile, mediated by an in-situ generated ammonia (B1221849) source. organic-chemistry.org These methods significantly improve the environmental profile by minimizing waste and avoiding harsh reagents. organic-chemistry.orgproquest.com

Table 1: Comparison of Potential Green Synthesis Protocols for this compound

Synthesis Strategy Key Features Advantages Key Reagents/Catalysts
Biocatalytic Dehydration Two-step process from the corresponding aldehyde via an aldoxime intermediate. nih.gov Environmentally benign (water as solvent), high selectivity, mild reaction conditions, cyanide-free. nih.govnih.gov Aldoxime Dehydratase (Oxd)
Microbial Fermentation Production from simple sugars in engineered microbes. researchgate.net Utilizes renewable feedstocks, potential for cost-effective, large-scale production. mdpi.com Engineered E. coli or S. cerevisiae
Aerobic Oxidation Cascade Direct conversion of the corresponding alcohol and aqueous ammonia. organic-chemistry.org High atom economy, uses air as the oxidant, avoids stoichiometric toxic reagents. organic-chemistry.org CuI, TEMPO, bpy
One-Pot Aldehyde Conversion Direct synthesis from the aldehyde in a specialized solvent system. organic-chemistry.org Solvent-free or uses recyclable deep eutectic solvents, operational simplicity. organic-chemistry.org Choline chloride/urea mixture

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

The chemical structure of this compound, featuring a nitrile group and an isolated carbon-carbon double bond, suggests a rich and largely unexplored reactive landscape. The nitrile group itself is a versatile functional handle, capable of being transformed into amines, amides, and carboxylic acids through established methods like reduction with LiAlH₄ or hydrolysis. libretexts.org However, future research should venture beyond these standard transformations.

The nitrile's carbon atom is electrophilic, making it susceptible to nucleophilic attack. libretexts.orgpressbooks.pub While conjugate additions to unsaturated nitriles can be challenging, new catalytic systems may unlock this reactivity. duq.edu A significant area for future exploration is the activation of the nitrile group by transition metal pincer complexes. These catalysts can enable novel cycloaddition reactions or facilitate C-C bond formation at the α-carbon through metal-ligand cooperation, operating under remarkably mild conditions. rug.nl

Furthermore, the interplay between the nitrile and the remote double bond could lead to novel intramolecular reactions. For instance, radical cyclizations, potentially initiated by enzymatic metal-hydride atom transfer (MHAT), could forge new ring systems, such as pyrrolidines, which are valuable motifs in medicinal chemistry. bioengineer.org Similarly, exploring rearrangements, such as variants of the aza-Claisen rearrangement from derived intermediates, could provide pathways to complex α-amino nitrile structures. researchgate.net The development of methods for reductive C-C coupling, where the nitrile group is converted into a nucleophile in situ, could also enable the synthesis of complex molecules featuring new all-carbon quaternary centers. umich.edu

Table 2: Potential Novel Transformations of this compound

Transformation Type Description Potential Product Class Catalytic System/Reagent
Pincer-Catalyzed Cycloaddition Activation of the C≡N bond by a metal-ligand cooperative complex, followed by reaction with an unsaturated partner. rug.nl Heterocycles (e.g., pyridines) Ruthenium or Manganese Pincer Complexes
Radical Cyclization Intramolecular radical addition onto the nitrile, initiated by a radical source. bioengineer.org Cyclic amines (e.g., pyrrolidines) Biocatalytic (Engineered P450) or Chemical Radical Initiators
Grignard Addition & Hydrolysis Nucleophilic attack of a Grignard reagent on the nitrile carbon, followed by aqueous workup. libretexts.org Ketones R-MgBr, then H₃O⁺
researchgate.netresearchgate.net-Sigmatropic Rearrangement Rearrangement of a derived intermediate, such as an N-allyl amide, to form a new C-C bond. researchgate.net γ,δ-Unsaturated Amides Thermal or Lewis Acid Catalysis
Reduction to Primary Amine Complete reduction of the nitrile group to an amine. libretexts.org Primary Amines LiAlH₄ or Catalytic Hydrogenation

Advancements in Stereocontrol and Asymmetric Synthesis Methodologies

This compound possesses two stereogenic centers at positions C2 and C3. The control of the relative and absolute stereochemistry at these centers is a formidable challenge and a critical frontier for future research. Achieving high levels of stereocontrol is essential for applications in fields like fragrance, where different stereoisomers can have distinct sensory properties.

A key research trajectory is the development of catalytic asymmetric methods. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for creating stereogenic, nitrile-bearing carbons. acs.org Strategies such as the stereoconvergent Negishi cross-coupling of racemic α-bromonitriles with organozinc reagents could be adapted for this system. nih.gov This approach uses a chiral nickel-ligand complex to convert a racemic starting material into a single, highly enantioenriched product. nih.gov

Biocatalysis offers another powerful platform for stereocontrol. The kinetic resolution of racemic nitriles using nitrile-hydrolyzing enzymes can separate enantiomers with high fidelity. nih.gov In this process, a microbial nitrilase or nitrile hydratase selectively hydrolyzes one enantiomer of the racemic nitrile, allowing the other to be recovered in high enantiomeric purity. nih.gov

Substrate-controlled methods also hold significant promise. By starting with a chiral precursor, such as an enantiopure γ-hydroxy unsaturated nitrile, a chelation-controlled conjugate addition could be employed. duq.edu This strategy uses a resident functional group to direct an incoming nucleophile, allowing for the diastereoselective construction of the second stereocenter with a high degree of predictability. duq.edu The merging of photoredox and copper catalysis also presents a modern approach for synthesizing enantiomerically enriched nitriles under mild conditions. chinesechemsoc.orgorganic-chemistry.org

Table 3: Prospective Asymmetric Synthesis Strategies

Methodology Principle Key Advantage Reported Efficiency (in similar systems)
Stereoconvergent Cross-Coupling A chiral catalyst transforms a racemic starting material (e.g., α-bromonitrile) into a single enantiomer of the product. nih.gov Access to enantioenriched products from inexpensive racemic precursors. Up to 98% ee. nih.gov
Biocatalytic Kinetic Resolution An enzyme selectively reacts with one enantiomer of a racemic nitrile, allowing for the separation of the unreacted enantiomer. nih.gov High enantioselectivity under green, aqueous conditions. >99% ee often achievable. nih.gov
Substrate-Controlled Diastereoselective Synthesis A chiral center already present in the molecule directs the formation of a new stereocenter. duq.edu High diastereoselectivity based on predictable steric or chelation effects. Often >95:5 diastereomeric ratio. duq.edu
Photoredox/Metal Dual Catalysis Combines visible-light photoredox catalysis with a chiral transition metal catalyst to enable asymmetric transformations. chinesechemsoc.orgorganic-chemistry.org Mild reaction conditions and novel reactivity pathways. Up to 99% ee. chinesechemsoc.org

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